tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-3-ylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-7-6-8-14-9-10/h10,14H,6-9H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLCDZYVRGRHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate (CAS No. 1374658-31-7) is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring, which is commonly associated with various pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 242.36 g/mol. Its structure features a tert-butyl group linked to a carbamate functional group, enhancing its solubility and biological interactions .
1. Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor modulation. The presence of the piperidine moiety is significant for its pharmacological properties, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as monoamine oxidase B (MAO B), which plays a crucial role in neurotransmitter metabolism .
- Receptor Modulation : It has shown promise as a ligand for histamine H3 receptors, potentially influencing dopamine levels in the brain, which could have implications for treating neurological disorders .
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This interaction may either inhibit or activate these targets, depending on the structural characteristics of the compound .
Case Studies
Several studies have investigated the biological activity of related compounds and their implications:
-
Interaction with P-glycoprotein :
A study assessed the interaction of similar compounds with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. Compounds that share structural features with this compound demonstrated varying degrees of P-gp modulation, indicating potential for overcoming drug resistance in cancer therapies . -
Inhibition of MAO B :
In vitro testing revealed that certain derivatives exhibited strong inhibitory activity against MAO B, with IC values below 50 nM, suggesting their potential use in treating conditions like Parkinson's disease where MAO B activity is implicated .
Data Table: Summary of Biological Activities
| Compound Name | CAS Number | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 1374658-31-7 | Enzyme Inhibition / Receptor Modulation | Potential MAO B inhibitor; affects dopamine levels |
| Related Compound A | 1234567-X | P-glycoprotein Modulator | Overcomes drug resistance in vitro |
| Related Compound B | 7654321-Y | Histamine H3 Receptor Antagonist | Reduces food and water consumption in vivo |
Scientific Research Applications
Pharmacological Applications
-
Enzyme Inhibition:
Research indicates that tert-butyl (2-(piperidin-3-yl)propan-2-yl)carbamate acts as an inhibitor of specific enzymes involved in various disease processes. Its binding affinity to target enzymes has been studied extensively, highlighting its potential as a therapeutic agent in conditions such as metabolic disorders and cancer. -
Neurological Disorders:
The compound has been investigated for its effects on neurological disorders due to the presence of the piperidine ring, which is often associated with neuroactive properties. Studies suggest that it may modulate neurotransmitter systems, offering potential benefits in treating conditions like anxiety and depression . -
Anti-inflammatory Activity:
Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases . This suggests a potential application in developing treatments for autoimmune conditions.
Synthetic Applications
This compound serves as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis:
- Synthesis of N-Boc-Protected Anilines:
The compound has been utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines, demonstrating its utility in creating derivatives with enhanced pharmacological profiles .
Case Study 1: Inhibition of Calmodulin-dependent Kinases
A study published in Nature demonstrated that derivatives of this compound selectively inhibit calmodulin-dependent kinases, restoring insulin sensitivity in diet-induced obesity models. This highlights its potential for treating metabolic disorders .
Case Study 2: Modulation of Pyroptosis
Research focusing on the modulation of pyroptosis via this compound revealed significant inhibition of IL-1β release, suggesting a promising avenue for therapeutic intervention in inflammatory diseases. The study involved differentiated THP-1 cells treated with lipopolysaccharide to induce NLRP3 expression, followed by evaluation of cell death via lactate dehydrogenase release .
Comparative Analysis with Related Compounds
The following table summarizes the structural comparisons and key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-butyl N-[1-(piperidin-3-yl)propan-2-yl]carbamate | C₁₃H₂₆N₂O₂ | Similar structure but different piperidine substitution |
| N-Methylpiperidine | C₆H₁₃N | Lacks carbamate functionality; used in organic synthesis |
| Piperazine Derivatives | Varies | Often used in pharmaceuticals; different ring structure |
This comparative analysis underscores the unique characteristics that this compound offers within piperidine-based chemistry.
Comparison with Similar Compounds
Tert-Butyl (2-(trifluoromethyl)piperidin-3-yl)carbamate
- Key Differences : Incorporates a trifluoromethyl (-CF₃) group instead of the propan-2-yl chain.
- Impact : The -CF₃ group enhances lipophilicity and metabolic stability, making it advantageous in pharmacokinetic optimization .
- Synthesis : Likely involves fluorinated reagents, as seen in trifluoromethylation protocols .
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate
tert-Butyl (S)-(1-oxo-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate
Preparation Methods
Imine Formation and Reduction
Piperidin-3-one reacts with acetone in the presence of a dehydrating agent (e.g., molecular sieves) to form the corresponding imine. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C selectively reduces the imine to the secondary amine. This method, adapted from analogous syntheses, typically achieves yields of 60–75% after purification via column chromatography.
Boc Protection of the Amine
The amine intermediate is treated with Boc₂O in tetrahydrofuran (THF) or dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion, with crude products purified by recrystallization from ethyl acetate/hexane mixtures.
Ketone Reduction and Subsequent Functionalization
Alternative routes leverage the reduction of ketone precursors to alcohols, followed by functional group interconversion to amines. For example, 3-(2-oxopropyl)piperidine derivatives are reduced to 3-(2-hydroxypropyl)piperidines, which are then converted to amines via Mitsunobu or Curtius reactions.
Sodium Borohydride-Mediated Reduction
In a representative procedure, 3-(2-oxopropyl)piperidine is dissolved in THF/ethanol (4:1) and cooled to 0°C. Sodium borohydride (1.2 equiv) is added portionwise, and the mixture is stirred for 1–2 hours. Quenching with aqueous sulfuric acid (1.6% wt) and neutralization with NaOH yields the alcohol intermediate (56% yield).
Conversion of Alcohol to Amine
The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C forms the azide, which is reduced to the amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O).
Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction
Aluminum isopropoxide facilitates the reduction of ketones to alcohols via hydrogen transfer. Applied to 3-(2-oxopropyl)piperidine, this method achieves high yields under mild reflux conditions.
Procedure and Optimization
A mixture of 3-(2-oxopropyl)piperidine (100 g) and aluminum isopropoxide (35 g) in isopropyl alcohol is refluxed for 3 hours. Distillation of 50% solvent under vacuum, followed by cooling and pH adjustment to 3–4 with acetic acid, precipitates the alcohol. Recrystallization from isopropyl alcohol yields 80 g (80%) of pure product.
Stereochemical Considerations and Purification
The stereochemistry of 2-(piperidin-3-yl)propan-2-ylcarbamate derivatives is influenced by reaction conditions. For instance, sodium borohydride reductions in THF/ethanol favor the (2S,3S)-diastereomer, whereas DIBAH in toluene/cyclohexanol enhances (2R,3S) selectivity. Chiral HPLC or recrystallization resolves enantiomers, with typical diastereomeric excess (d.e.) values of 85–95%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
